molecular formula C8H6F2INO2 B1399513 Methyl (3,4-difluoro-2-iodophenyl)carbamate CAS No. 1356110-17-2

Methyl (3,4-difluoro-2-iodophenyl)carbamate

Cat. No.: B1399513
CAS No.: 1356110-17-2
M. Wt: 313.04 g/mol
InChI Key: FROMEOLFFRIMHQ-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

The molecular structure of this compound features a complex arrangement of functional groups and substituents that define its chemical properties and reactivity patterns. The compound possesses a molecular formula of C8H6F2INO2 with a molecular weight of 313.04 grams per mole. The aromatic ring system serves as the central scaffold, bearing three distinct halogen substituents that create a unique electronic environment. The carbamate functional group, characterized by the -NH-(C=O)-O- linkage, is attached directly to the aromatic ring, establishing the compound's classification within the carbamate family.

Property Value Source
Molecular Formula C8H6F2INO2
Molecular Weight 313.04 g/mol
Chemical Abstracts Service Number 1356110-17-2
InChI Key FROMEOLFFRIMHQ-UHFFFAOYSA-N
Exact Mass 312.94113 g/mol

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect the precise positioning of substituents on the aromatic ring. The name "this compound" indicates the presence of fluorine atoms at positions 3 and 4 of the phenyl ring, an iodine atom at position 2, and a methyl ester of the carbamate functional group. Alternative nomenclature includes "methyl N-(3,4-difluoro-2-iodophenyl)carbamate" and "methyl 3,4-difluoro-2-iodophenylcarbamate," which emphasize different aspects of the molecular connectivity.

The three-dimensional structure of the molecule is influenced by the electronic effects of the halogen substituents, which create specific steric and electronic environments around the aromatic ring. The compound exhibits a topological polar surface area of 38.3 square angstroms, indicating moderate polarity that affects its solubility and interaction properties. The calculated LogP value of 2.4 suggests balanced lipophilic and hydrophilic characteristics, which influence the compound's behavior in biological and chemical systems. These structural parameters provide important insights into the compound's potential applications and reactivity patterns in various chemical environments.

The compound contains one hydrogen bond donor and three hydrogen bond acceptors, creating specific interaction capabilities with other molecules. The rotatable bond count of three indicates moderate conformational flexibility, allowing the molecule to adopt different spatial arrangements under various conditions. The molecular complexity value of 218 reflects the sophisticated architecture of the compound, incorporating multiple functional groups and substituent patterns within a single molecular framework. These structural characteristics collectively define the compound's unique chemical profile and determine its behavior in synthetic and analytical applications.

Historical Development in Organofluorine Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of organofluorine chemistry, which began in the early nineteenth century with pioneering synthetic efforts. The scientific field of organofluorine chemistry commenced before elemental fluorine itself was isolated, establishing a foundation for the sophisticated fluorinated compounds that would emerge in subsequent decades. Alexander Borodin, renowned both as a composer and chemist, is credited with conducting the first nucleophilic replacement of a halogen atom by fluoride in 1862, demonstrating the fundamental halogen exchange reactions that remain central to fluorine chemistry today.

The first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate, establishing the earliest example of carbon-fluorine bond formation. Subsequently, the formation of aryl carbon-fluorine bonds was achieved through diazofluorination by Schmitt and colleagues in 1870, followed by improved characterization by Lenz in 1877. These early synthetic achievements laid the groundwork for the systematic development of fluorinated aromatic compounds, including the complex polyfluorinated structures represented by modern compounds such as this compound.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of anhydrous hydrogen fluoride marked a pivotal moment in organofluorine chemistry. However, the extreme reactivity and hazardous nature of fluorine gas initially limited its practical applications in organic synthesis. Early attempts at direct fluorination, including Bancroft and Jones's experiments with benzene and toluene in 1929, often resulted in explosive reactions that demonstrated the need for controlled methodologies. The development of safer fluorination techniques, including the use of diluted fluorine gas with inert carriers, eventually enabled more controlled and selective fluorination reactions.

Industrial organofluorine chemistry experienced dramatic expansion during World War II, driven by the requirements of the Manhattan Project for uranium hexafluoride-resistant materials. The development of fluoropolymers and fluorocarbons during this period established the technological foundation for modern organofluorine applications. The war effort necessitated the large-scale production of fluorine and the development of materials capable of withstanding highly corrosive fluorinated compounds. These advances in fluorine handling and synthesis technologies created the infrastructure necessary for the sophisticated fluorinated compounds used in contemporary chemical research.

The carbon-fluorine bond, recognized as one of the strongest in organic chemistry with an average bond energy around 480 kilojoules per mole, provides exceptional thermal and chemical stability to fluorinated compounds. This bond strength, significantly greater than carbon-chlorine bonds at approximately 320 kilojoules per mole, contributes to the unique properties of fluorinated organic molecules. The short carbon-fluorine bond length of approximately 1.4 angstroms and the small van der Waals radius of fluorine at 1.47 angstroms minimize steric interactions in polyfluorinated compounds. These fundamental properties of fluorine substitution patterns directly influence the design and properties of compounds such as this compound.

Properties

IUPAC Name

methyl N-(3,4-difluoro-2-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2INO2/c1-14-8(13)12-5-3-2-4(9)6(10)7(5)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROMEOLFFRIMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C(=C(C=C1)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727074
Record name Methyl (3,4-difluoro-2-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356110-17-2
Record name Methyl (3,4-difluoro-2-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Reaction of 3,4-Difluoro-2-iodoaniline with Dimethyl Carbonate

  • Reagents and Conditions :

    • Starting material: 3,4-difluoro-2-iodoaniline
    • Carbamoylating agent: Dimethyl carbonate
    • Base catalyst: Potassium carbonate or sodium hydride
    • Solvent: Typically polar aprotic solvents or neat conditions
    • Temperature: Mild heating to facilitate reaction
  • Procedure :
    The aniline derivative is reacted with dimethyl carbonate in the presence of potassium carbonate or sodium hydride. The base deprotonates the aniline nitrogen, enhancing its nucleophilicity, which then attacks the electrophilic carbonyl carbon of dimethyl carbonate. This leads to the formation of the methyl carbamate moiety on the aromatic ring.

  • Outcome :
    This method yields Methyl (3,4-difluoro-2-iodophenyl)carbamate with good efficiency and purity. The reaction is straightforward and scalable.

  • Characterization :
    The product is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the carbamate formation and substitution pattern on the aromatic ring.

Alternative Synthetic Routes via Regioselective Lithiation and Iodination

  • Background :
    Regioselective ortho-lithiation of carbamate-protected phenyl rings can be employed to introduce iodine selectively at the 2-position of 3,4-difluorophenyl carbamates.

  • Method :

    • Starting from O-3,4-difluorophenyl N,N-diethyl carbamate, a strong base such as butyllithium is used at low temperatures (around -65 °C) to lithiate the ortho position (C-2).
    • The lithiated intermediate is then treated with iodine to install the iodine atom selectively at this position.
    • Subsequent methylation or carbamate exchange can yield the methyl carbamate derivative.
  • Advantages :
    This method allows for regioselective iodination and carbamate introduction, useful for complex synthetic schemes requiring precise substitution patterns.

  • Limitations : Requires careful temperature control and handling of strong bases, which may limit scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of iodine, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The fluorine atoms can influence the compound’s reactivity in oxidation and reduction processes.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are common in organic synthesis.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

Methyl (3,4-difluoro-2-iodophenyl)carbamate serves as a crucial building block in organic synthesis. It is particularly useful in coupling reactions such as the Suzuki-Miyaura reaction, which is widely employed to form carbon-carbon bonds in complex organic molecules. The presence of the iodine atom enhances its reactivity, making it an ideal candidate for these types of reactions.

Comparison with Similar Compounds

Compound NameKey FeaturesReactivity
Methyl (3,4-difluorophenyl)carbamateLacks iodineReduced reactivity
Methyl (2-iodophenyl)carbamateLacks fluorineDifferent chemical properties

The unique combination of fluorine and iodine in this compound allows for distinct reactivity patterns compared to its derivatives.

Biological Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro tests against various cancer cell lines have shown significant inhibitory effects on cell viability. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)7.5PI3K/AKT pathway inhibition
D54 (Glioblastoma)10.0ERK1/2 phosphorylation inhibition
SET-2 (Leukemia)5.0Induction of apoptosis

These results indicate that this compound may influence critical signaling pathways involved in cancer progression.

Neuroprotective Effects

In addition to its anticancer activity, this compound has shown promise in neuroprotection. Studies involving neuroblastoma models revealed that it reduces oxidative stress markers and enhances neuronal survival rates by modulating apoptotic pathways.

Agrochemical Applications

This compound is also explored for its use in agrochemicals and insecticides. Its chemical properties allow it to act effectively against various pests while minimizing environmental impact. The compound's stability and reactivity make it suitable for formulation into effective agricultural products.

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy of this compound in different applications:

  • Anticancer Research :
    • A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit tumor growth in vivo models, showing promise as a therapeutic agent against melanoma and leukemia.
  • Neuroprotection Studies :
    • Research indicated that treatment with this compound significantly improved outcomes in animal models of neurodegenerative diseases by reducing markers of inflammation and apoptosis.
  • Agrochemical Formulations :
    • Field trials assessed the effectiveness of formulations containing this compound against common agricultural pests, demonstrating superior performance compared to traditional insecticides.

Mechanism of Action

The mechanism by which Methyl (3,4-difluoro-2-iodophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1)
  • Structure : Features a hydroxyl (-OH) group at the 3-position instead of fluorine and iodine.
  • Applications : Listed for general industrial use, lacking the halogenated substituents that enhance steric bulk and electronic effects in pharmaceuticals .
  • Key Difference : The absence of halogens reduces molecular weight and polarizability compared to Methyl (3,4-difluoro-2-iodophenyl)carbamate, likely affecting solubility and biological activity.
o-Iodophenyl Phenylcarbamate
  • Structure : Contains an iodine atom at the ortho position and a phenylcarbamate group.
  • Physical Properties : Melting point of 121–122°C, with stable iododichloride derivatives .
  • Key Difference : The lack of fluorine substituents and the presence of a phenyl group instead of a methyl carbamate alter reactivity and stability.
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)
  • Structure : Chlorine at the 3-position and an isopropyl carbamate group.
  • Applications : Widely used as a pesticide (plant growth regulator) .
  • Key Difference : The substitution pattern (chlorine vs. fluorine/iodine) and alkyl carbamate group direct its agricultural rather than pharmaceutical use.

Physicochemical Properties (Inferred from Analogues)

Compound Substituents Molecular Features Melting Point (°C) Applications
This compound 3,4-diF, 2-I, methyl carbamate High halogen content, polarizable N/A Pharmaceutical intermediates
o-Iodophenyl phenylcarbamate 2-I, phenyl carbamate Aromatic, iodinated 121–122 Synthetic intermediates
Methyl (3-hydroxyphenyl)-carbamate 3-OH, methyl carbamate Polar, hydrogen-bonding N/A Industrial use
Chlorpropham 3-Cl, isopropyl carbamate Chlorinated, lipophilic N/A Pesticide

Notes:

  • Halogenation (F, I, Cl) increases molecular weight and influences lipophilicity, impacting bioavailability and target binding.
  • Fluorine’s electronegativity enhances stability against metabolic degradation compared to chlorine or hydroxyl groups .

Stability and Reactivity

  • Iodine Substitution: The iodine atom in this compound may participate in halogen bonding, enhancing interactions with biological targets. However, it also increases susceptibility to photodegradation compared to non-halogenated analogs .
  • Fluorine Effects : The electron-withdrawing nature of fluorine stabilizes the carbamate group against hydrolysis, a critical advantage in drug design .

Biological Activity

Methyl (3,4-difluoro-2-iodophenyl)carbamate is a chemical compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of carbamates, which are characterized by the presence of the carbamate functional group (-OC(=O)NR2). The presence of fluorine and iodine substituents on the phenyl ring significantly influences its biological properties.

Chemical Formula: C9H8F2INO2
CAS Number: 1356110-17-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition: The carbamate moiety can interact with serine or cysteine residues in enzyme active sites, leading to inhibition.
  • Receptor Modulation: It may act as a ligand for various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In Vitro Studies: The compound was tested against several cancer cell lines, including A375 (melanoma), D54 (glioblastoma), and SET-2 (leukemia). Results indicated that it has a dose-dependent inhibitory effect on cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
Cell LineIC50 (µM)Mechanism of Action
A3757.5PI3K/AKT pathway inhibition
D5410.0ERK1/2 phosphorylation inhibition
SET-25.0Induction of apoptosis

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

  • Neuroblastoma Models: In neuroblastoma models, the compound reduced oxidative stress markers and improved neuronal survival rates by modulating apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural characteristics. Modifications to the phenyl ring or the carbamate group can enhance or diminish its activity:

  • Fluorine Substitution: The presence of fluorine atoms increases lipophilicity and may enhance membrane permeability.
  • Iodine Atom: The iodine atom can provide unique interactions with biological targets due to its size and electronegativity.

Study 1: Anticancer Efficacy in Tumor Models

In a controlled study involving xenograft models using human tumor cells, treatment with this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, correlating with decreased levels of Ki67, a marker for proliferation .

Study 2: Neuroprotective Mechanisms

A study examining the neuroprotective effects of the compound indicated that it significantly reduced levels of reactive oxygen species (ROS) in neuronal cells subjected to oxidative stress. This effect was linked to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl (3,4-difluoro-2-iodophenyl)carbamate, and how do solvent choices impact yield?

Synthesis typically involves coupling reactions using reagents like diisopropylcarbodiimide (DIC) under inert conditions. Solvent selection (e.g., dimethylformamide, DMF) is critical for solubility and reaction efficiency. Elevated temperatures (60–80°C) and anhydrous conditions minimize side reactions such as hydrolysis. For iodinated analogs, stoichiometric control of iodine sources (e.g., N-iodosuccinimide) is essential to avoid over-iodination .

Q. Which analytical methods are most reliable for quantifying this compound purity, and what are their detection limits?

Gas chromatography (GC) with electron capture detection (ECD) or nitrogen-phosphorus detection (NPD) is preferred due to its sensitivity for halogenated compounds. Intra-day precision for carbamate analogs shows a relative standard deviation (RSD) of ≤0.45% for methyl carbamates (Table 1). Liquid chromatography-mass spectrometry (LC-MS) is recommended for trace analysis, with limits of detection (LOD) as low as 1 μg/L .

Q. Table 1. Precision of GC Analysis for Carbamates

CompoundIntra-day RSD (%)Inter-day RSD (%)
Methyl carbamate0.450.28
Ethyl carbamate6.728.76
Source: Adapted from

Q. How does pH influence the stability of this compound in aqueous solutions?

Under acidic conditions (pH < 3), the carbamate group undergoes hydrolysis to form 3,4-difluoro-2-iodoaniline and methanol. Alkaline conditions (pH > 10) accelerate degradation via nucleophilic attack. Stability studies recommend storage in anhydrous solvents (e.g., acetonitrile) at −20°C to prevent decomposition .

Advanced Research Questions

Q. What reaction mechanisms dominate in the functionalization of this compound, and how do substituents affect regioselectivity?

The iodine atom at the 2-position facilitates electrophilic substitution (e.g., Suzuki coupling for biaryl formation) or nucleophilic displacement (e.g., azide substitution). Steric hindrance from the difluoro groups at 3,4-positions directs reactivity to the para position relative to iodine. Density functional theory (DFT) studies suggest that electron-withdrawing fluorine atoms polarize the aromatic ring, enhancing electrophilic attack at the iodinated site .

Q. What methodologies are used to investigate the biological activity of this compound derivatives, and how do structural modifications alter efficacy?

In vitro assays (e.g., microbial growth inhibition) and enzymatic studies (e.g., acetylcholinesterase inhibition) are standard. Introducing morpholine or pyridyl moieties improves solubility and target binding, as seen in analogs like ethyl N-(4-morpholinomethyl)carbamate. Fluorine atoms enhance metabolic stability, while iodine allows radiolabeling for pharmacokinetic tracking .

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

Quantitative structure-activity relationship (QSAR) models using PubChem descriptors (e.g., logP, polar surface area) predict bioavailability and blood-brain barrier penetration. Molecular docking simulations with proteins (e.g., cytochrome P450 enzymes) identify metabolic hotspots. For example, trifluoromethyl groups reduce clearance rates by sterically blocking oxidative metabolism .

Q. What strategies resolve contradictions in toxicity data for carbamate compounds?

Methyl carbamate is carcinogenic in rats but not mice, highlighting species-specific metabolic activation. Discrepancies in mutagenicity (e.g., negative Ames test in Salmonella vs. positive in Drosophila) may arise from differences in cytochrome P450 expression. Cross-species comparative studies and metabolite profiling (e.g., LC-MS/MS) are critical for risk assessment .

Q. How does stereochemistry influence the biological activity of chiral carbamate derivatives?

Enantiomers of tert-butyl carbamate analogs exhibit divergent binding affinities. For example, the (1S,4S)-isomer of tert-butyl ((1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate shows 10-fold higher activity against kinase targets than its (1R,4R)-counterpart. Chiral HPLC or enzymatic resolution is required to isolate active stereoisomers .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (3,4-difluoro-2-iodophenyl)carbamate
Reactant of Route 2
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Methyl (3,4-difluoro-2-iodophenyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.